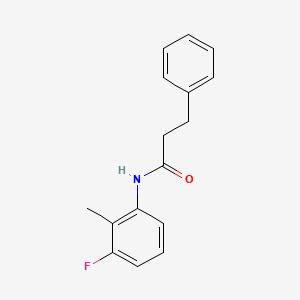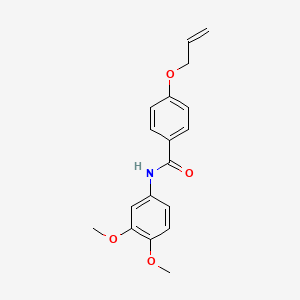![molecular formula C12H14ClIN2O B4408805 1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408805.png)
1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride
説明
1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. This compound is also known as miconazole, a broad-spectrum antifungal agent that is commonly used in the treatment of fungal infections. However, the focus of
作用機序
The mechanism of action of 1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride involves the inhibition of fungal ergosterol synthesis. Ergosterol is a sterol that is essential for the growth and survival of fungi. Miconazole inhibits the enzyme lanosterol 14-alpha-demethylase, which is involved in the synthesis of ergosterol. This inhibition leads to the accumulation of toxic sterols, which disrupt the fungal cell membrane and ultimately lead to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its antifungal properties, miconazole has been shown to have anti-inflammatory, neuroprotective, and anticancer effects. Miconazole has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
The advantages of using 1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride in lab experiments include its broad-spectrum antifungal activity, its potential as an adjunct therapy for cancer treatment, and its neuroprotective and anti-inflammatory effects. However, there are also limitations to using miconazole in lab experiments. Miconazole has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of miconazole may not be fully understood, which may limit its potential applications in certain fields.
将来の方向性
There are many potential future directions for the research on 1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride. In cancer research, further studies could investigate the potential of miconazole as an adjunct therapy for various types of cancer. In neuroscience, future studies could investigate the potential of miconazole as a therapy for other neurodegenerative diseases, such as Parkinson's disease. In immunology, future studies could investigate the potential of miconazole as a therapy for other autoimmune diseases, such as lupus. Additionally, further studies could investigate the mechanism of action of miconazole and its potential applications in other fields.
科学的研究の応用
1-[2-(4-iodo-2-methylphenoxy)ethyl]-1H-imidazole hydrochloride has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, miconazole has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. Studies have also shown that miconazole can enhance the efficacy of chemotherapy drugs, making it a potential adjunct therapy for cancer treatment.
In neuroscience, miconazole has been shown to have neuroprotective effects, particularly in the treatment of Alzheimer's disease. Studies have shown that miconazole can reduce the production of amyloid-beta, a protein that is associated with the development of Alzheimer's disease. Miconazole has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In immunology, miconazole has been shown to have anti-inflammatory effects, making it a potential therapy for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that miconazole can reduce the production of pro-inflammatory cytokines, which are involved in the development of autoimmune diseases.
特性
IUPAC Name |
1-[2-(4-iodo-2-methylphenoxy)ethyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13IN2O.ClH/c1-10-8-11(13)2-3-12(10)16-7-6-15-5-4-14-9-15;/h2-5,8-9H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVJOSCWUMNLSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClIN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(3-bromophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408742.png)
![5-[(diethylamino)sulfonyl]-N-(4-hydroxyphenyl)-2-methylbenzamide](/img/structure/B4408752.png)
![4-{[(2-fluorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4408757.png)




![1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408792.png)



![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B4408832.png)

![4-{[2,4-dichloro-5-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B4408837.png)